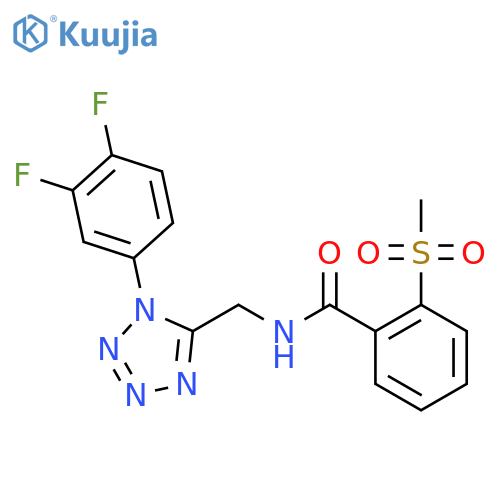

Cas no 946360-47-0 (N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-methanesulfonylbenzamide)

946360-47-0 structure

商品名:N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-methanesulfonylbenzamide

N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-methanesulfonylbenzamide 化学的及び物理的性質

名前と識別子

-

- N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide

- N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide

- F2070-1279

- 946360-47-0

- AKOS005001544

- N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-methylsulfonylbenzamide

- N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-methanesulfonylbenzamide

-

- インチ: 1S/C16H13F2N5O3S/c1-27(25,26)14-5-3-2-4-11(14)16(24)19-9-15-20-21-22-23(15)10-6-7-12(17)13(18)8-10/h2-8H,9H2,1H3,(H,19,24)

- InChIKey: NTRNLMFKBQEKDE-UHFFFAOYSA-N

- ほほえんだ: S(C)(C1C=CC=CC=1C(NCC1=NN=NN1C1C=CC(=C(C=1)F)F)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 393.07071679g/mol

- どういたいしつりょう: 393.07071679g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 27

- 回転可能化学結合数: 5

- 複雑さ: 632

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 115Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-methanesulfonylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2070-1279-1mg |

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide |

946360-47-0 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2070-1279-5μmol |

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide |

946360-47-0 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2070-1279-2μmol |

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide |

946360-47-0 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2070-1279-20μmol |

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide |

946360-47-0 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2070-1279-3mg |

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide |

946360-47-0 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2070-1279-75mg |

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide |

946360-47-0 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2070-1279-40mg |

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide |

946360-47-0 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2070-1279-2mg |

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide |

946360-47-0 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2070-1279-100mg |

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide |

946360-47-0 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2070-1279-30mg |

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide |

946360-47-0 | 90%+ | 30mg |

$119.0 | 2023-05-16 |

N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-methanesulfonylbenzamide 関連文献

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

946360-47-0 (N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-methanesulfonylbenzamide) 関連製品

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬